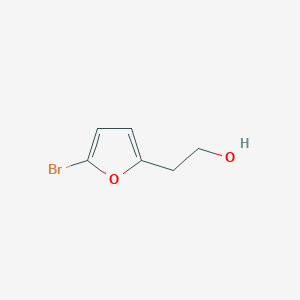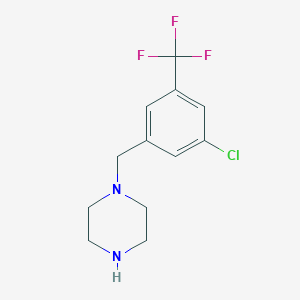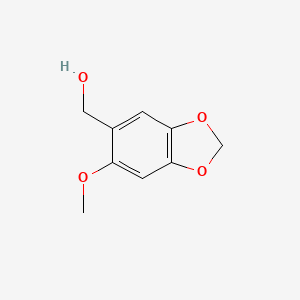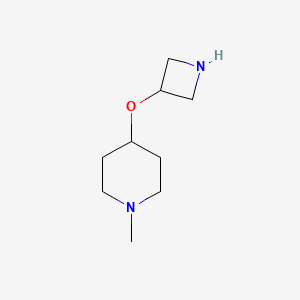
2-(5-Bromofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H7BrO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan derivatives followed by the introduction of an ethan-1-ol group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then reacted with ethylene oxide or ethylene glycol under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(5-Bromofuran-2-yl)ethanal or 2-(5-Bromofuran-2-yl)ethanoic acid.
Reduction: 2-(Furan-2-yl)ethan-1-ol.
Substitution: 2-(5-Aminofuran-2-yl)ethan-1-ol, 2-(5-Mercaptofuran-2-yl)ethan-1-ol, or 2-(5-Alkylfuran-2-yl)ethan-1-ol.
Scientific Research Applications
2-(5-Bromofuran-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
2-(5-Chlorofuran-2-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
2-(5-Bromofuran-2-yl)methanol: Similar structure but with a methanol group instead of an ethan-1-ol group.
Uniqueness
2-(5-Bromofuran-2-yl)ethan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the furan ring, which imparts distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrO2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |
InChI Key |
IDMZWZONQOMKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)






![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)

![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)


